Cupric chloride hydrate

概要

説明

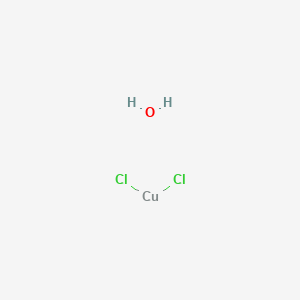

Cupric chloride hydrate, also known as copper(II) chloride dihydrate, is an inorganic compound with the chemical formula CuCl₂·2H₂O. It appears as a blue-green crystalline solid and is known for its hygroscopic nature, meaning it can absorb moisture from the air. This compound is widely used in various industrial and laboratory applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Cupric chloride hydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: Copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) reacts with hydrochloric acid (HCl) to produce this compound. The reactions are as follows:

Chlorination of Copper: Copper metal reacts with chlorine gas (Cl₂) at elevated temperatures to form cupric chloride, which can then be hydrated to form the dihydrate:

Industrial Production Methods: Industrially, this compound is produced by the chlorination of copper in the presence of water. This method is efficient and scalable for large-scale production .

化学反応の分析

Hydrolysis Reactions

Aqueous solutions of CuCl₂·2H₂O undergo hydrolysis under basic conditions, forming copper hydroxides:

Reaction with sodium hydroxide

This reaction produces a blue precipitate of copper(II) hydroxide . Partial hydrolysis yields dicopper chloride trihydroxide (Cu₂(OH)₃Cl), a fungicidal compound:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| CuCl₂ + NaOH (aq) | Room temperature | Cu(OH)₂ precipitate | |

| CuCl₂ + H₂O (partial hydrolysis) | Acid-free solution | Cu₂(OH)₃Cl |

Redox and Thermal Decomposition

CuCl₂·2H₂O acts as a mild oxidizer and decomposes at elevated temperatures:

Thermal decomposition

At 400°C, anhydrous CuCl₂ decomposes into copper(I) chloride and chlorine gas:

The dihydrate form loses water molecules first, followed by decomposition .

Reduction by sulfur dioxide

In acidic aqueous media, SO₂ reduces Cu²⁺ to Cu⁺:

| Process | Temperature | Key Product | Byproduct |

|---|---|---|---|

| Thermal decomposition | 400–1000°C | CuCl | Cl₂ gas |

| Reduction with SO₂ | Ambient | CuCl | H₂SO₄ |

Coordination Complex Formation

CuCl₂·2H₂O readily forms complexes with halides and neutral ligands:

Chloride complexes

Excess Cl⁻ ions yield tetra- or trichlorocuprate(II) complexes:

The red dimer and green/yellow are common in concentrated solutions .

Ligand adducts

Reactions with nitrogen donors (e.g., ammonia, pyridine) produce tetragonal complexes:

Phosphine oxides induce reduction to copper(I) complexes .

| Ligand | Complex Structure | Geometry | Color |

|---|---|---|---|

| Cl⁻ | [CuCl₄]²⁻ | Tetrahedral | Green/Yellow |

| Pyridine (C₅H₅N) | [CuCl₂(C₅H₅N)₂] | Tetragonal | Blue-Green |

Reactions with Metals

CuCl₂·2H₂O oxidizes metals like iron or zinc, producing metallic copper:

In HCl-rich solutions, the reaction yields CuCl instead .

Electrolytic Behavior

Electrolysis of CuCl₂ solutions generates chlorine gas at the anode and copper deposits at the cathode:

Anode:

Cathode:

This process is utilized in industrial copper refining .

科学的研究の応用

Introduction to Cupric Chloride Hydrate

This compound, chemically represented as CuCl₂·2H₂O, is a versatile inorganic compound with significant applications across various scientific and industrial domains. This compound is known for its unique properties, including its role as a catalyst in chemical reactions, its utility in organic synthesis, and its applications in environmental science and education. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.

This compound serves as a crucial catalyst in various organic synthesis reactions. Its effectiveness in facilitating oxidation-reduction reactions enables its use in processes such as:

- Wacker Process : In this industrial process, ethylene is converted to acetaldehyde using cupric chloride as a co-catalyst with palladium chloride. The reaction involves the re-oxidation of palladium by cupric chloride, making it essential for the cycle's continuity .

- Chlorination Reactions : Cupric chloride promotes the chlorination of aromatic hydrocarbons, often in conjunction with aluminum oxide. This application is significant for synthesizing chlorinated organic compounds .

Environmental Applications

This compound plays a role in environmental science through its use in:

- Desulfurization : It is employed in the oil industry to remove sulfur compounds from oil gases, thereby mitigating environmental pollution .

- Water Treatment : The compound is effective in purifying water by acting as a coagulant and disinfectant, helping to eliminate harmful microorganisms .

Educational Uses

In academic laboratories, this compound is frequently used for demonstrations related to:

- Hydrated vs. Anhydrous Salts : Its distinct color change upon hydration makes it an excellent teaching tool for illustrating concepts of hydration and crystallization .

- Chemical Reactions : It serves as an example for various chemical reactions, including those involving oxidation and reduction processes .

Specialized Industrial Applications

This compound has niche applications that include:

- Pigment Production : It is utilized in producing copper salts used as mordants and pigments for textiles and ceramics due to its vibrant color properties .

- Pyrotechnics : The compound is used to create blue-green flames in fireworks, adding aesthetic value to pyrotechnic displays .

Case Study 1: Wacker Process Optimization

A study conducted on the optimization of the Wacker process demonstrated that utilizing cupric chloride significantly improved yield rates of acetaldehyde production. The research indicated that varying concentrations of cupric chloride could enhance the efficiency of palladium re-oxidation, leading to increased overall reaction rates.

Case Study 2: Environmental Impact Assessment

Research assessing the impact of cupric chloride on aquatic ecosystems revealed that while it effectively disinfects water, careful monitoring is required due to its potential toxicity at higher concentrations. The study emphasized the importance of balancing effective water treatment with environmental safety.

作用機序

Cupric chloride exerts its effects primarily through its ability to interact with proteins and enzymes. It acts as a cofactor for various enzymes, facilitating redox reactions and electron transfer processes. The compound can bind to glutathione S-transferases, influencing cellular detoxification pathways .

類似化合物との比較

Cupric chloride hydrate can be compared with other copper compounds such as:

Copper(I) chloride (CuCl): Unlike cupric chloride, copper(I) chloride is less soluble in water and has different oxidation states and reactivity.

Copper(II) sulfate (CuSO₄·5H₂O): This compound is also a blue crystalline solid but contains sulfate ions instead of chloride ions. It is widely used in agriculture and as a fungicide.

Copper(II) nitrate (Cu(NO₃)₂·3H₂O): This compound is used in similar applications but has nitrate ions, making it more suitable for certain types of chemical reactions.

This compound is unique due to its specific reactivity with chlorine and its ability to form stable hydrates .

生物活性

Introduction

Cupric chloride hydrate, with the chemical formula , is an inorganic compound that has garnered attention for its diverse biological activities. This compound is known for its applications in various fields, including agriculture, medicine, and environmental science. The biological effects of this compound are primarily attributed to its copper ions, which play crucial roles in enzymatic reactions and cellular processes.

Cupric chloride exists in different forms, primarily as anhydrous and the dihydrate . The dihydrate form is notable for its blue-green color and solubility in water, which allows it to participate in various biochemical interactions.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 134.45 g/mol |

| Appearance | Blue-green crystalline solid |

| Solubility | Soluble in water |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It is commonly used as a disinfectant due to its efficacy against bacteria, fungi, and viruses. Studies have shown that copper ions can disrupt microbial cell membranes and interfere with metabolic processes.

- Case Study : A study demonstrated that solutions of cupric chloride at concentrations between 0.5 M and 1 M effectively reduced bacterial counts in contaminated water samples. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to cell death .

Genotoxicity

Research indicates that cupric chloride can induce genotoxic effects in certain organisms. For instance, studies involving Allium cepa (onion) cells revealed that exposure to cupric chloride resulted in chromosomal aberrations and disturbances in the mitotic cycle.

- Findings : The genotoxic potential was linked to oxidative stress caused by copper ions, which can lead to DNA damage .

Environmental Impact

This compound has been studied for its environmental implications, particularly concerning aquatic ecosystems. High concentrations of copper can be toxic to aquatic life, affecting microbial communities essential for nutrient cycling.

- Research Insight : A study found that at a concentration of 0.95 mg/L, cupric chloride inhibited the metabolic activity of denitrifying bacteria by 50%, highlighting its potential as an environmental pollutant .

Role in Nutrition

Copper is an essential trace element necessary for various physiological functions. Cupric chloride is utilized in total parenteral nutrition (TPN) solutions to prevent copper deficiency, which can lead to anemia and immune dysfunction.

- Mechanism : Copper ions are involved in iron metabolism and the formation of hemoglobin. Supplementation with cupric chloride helps maintain adequate copper levels in patients receiving TPN .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Copper ions generate ROS, leading to oxidative damage in cells.

- Enzyme Interaction : Copper acts as a cofactor for various enzymes, influencing metabolic pathways.

- Membrane Disruption : Interaction with microbial membranes results in permeability changes and cell lysis.

Table 2: Mechanisms of Biological Activity

| Mechanism | Description |

|---|---|

| Oxidative Stress | Generation of reactive oxygen species (ROS) |

| Enzyme Cofactor | Participation in enzymatic reactions |

| Membrane Disruption | Induction of cell lysis in microorganisms |

特性

IUPAC Name |

dichlorocopper;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10125-13-0 | |

| Record name | Copper chloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。